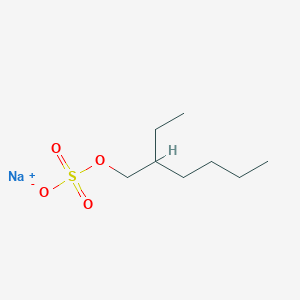
sodium;2-ethylhexyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to prevent and treat excessive bleeding by inhibiting the breakdown of fibrin clots.
準備方法
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the hydrogenation of 4-(aminomethyl)cyclohexanone. The process involves the following steps:
Hydrogenation: 4-(aminomethyl)cyclohexanone is hydrogenated in the presence of a catalyst such as palladium on carbon.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain tranexamic acid in its pure form.
Industrial Production Methods
In industrial settings, tranexamic acid is produced using large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Tranexamic acid can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of tranexamic acid, such as its esters, amides, and other functionalized compounds.
科学的研究の応用
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the effects of antifibrinolytic agents.
Biology: Tranexamic acid is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It is extensively used in clinical research to study its efficacy in treating conditions like heavy menstrual bleeding, hereditary angioedema, and trauma-induced hemorrhage.
Industry: Tranexamic acid is used in the formulation of various pharmaceutical products, including oral tablets, injections, and topical formulations.
作用機序
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By inhibiting plasminogen activation, tranexamic acid prevents the dissolution of fibrin clots, thereby reducing bleeding. The compound binds to both the strong and weak receptor sites of the plasminogen molecule, enhancing its antifibrinolytic activity .
類似化合物との比較
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency makes tranexamic acid more effective in clinical settings where rapid and sustained antifibrinolytic activity is required.
List of Similar Compounds
- Aminocaproic acid
- Epsilon-aminocaproic acid
- Aminomethylbenzoic acid
Tranexamic acid’s unique structure and higher potency distinguish it from these similar compounds, making it a preferred choice in many medical and research applications.
特性
IUPAC Name |
sodium;2-ethylhexyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSDBJMBHCQYGN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
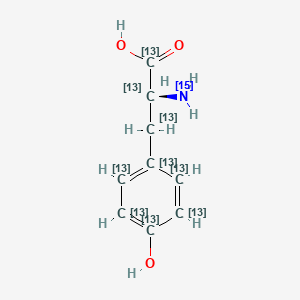
![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)
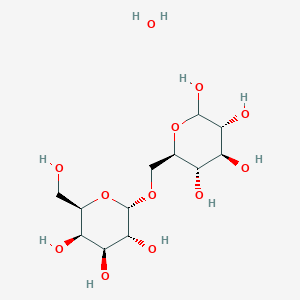


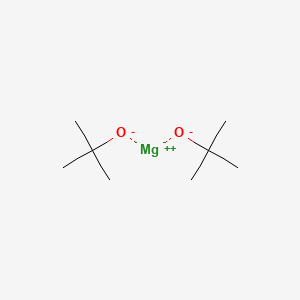
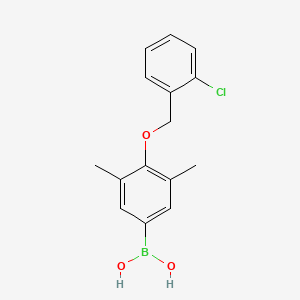
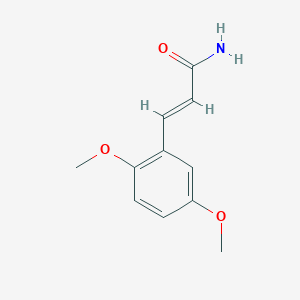
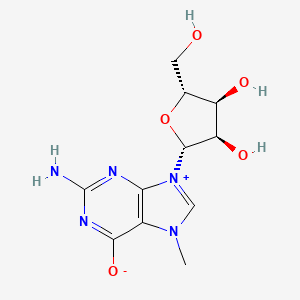



![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
